Rsk4-IN-1 (tfa)

Description

BenchChem offers high-quality Rsk4-IN-1 (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rsk4-IN-1 (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

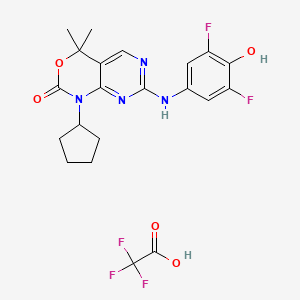

Molecular Formula |

C21H21F5N4O5 |

|---|---|

Molecular Weight |

504.4 g/mol |

IUPAC Name |

1-cyclopentyl-7-(3,5-difluoro-4-hydroxyanilino)-4,4-dimethylpyrimido[4,5-d][1,3]oxazin-2-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C19H20F2N4O3.C2HF3O2/c1-19(2)12-9-22-17(23-10-7-13(20)15(26)14(21)8-10)24-16(12)25(18(27)28-19)11-5-3-4-6-11;3-2(4,5)1(6)7/h7-9,11,26H,3-6H2,1-2H3,(H,22,23,24);(H,6,7) |

InChI Key |

NIKCUHFVKRKMBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CN=C(N=C2N(C(=O)O1)C3CCCC3)NC4=CC(=C(C(=C4)F)O)F)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Rsk4-IN-1 (tfa) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal S6 Kinase 4 (RSK4), a member of the p90 ribosomal S6 kinase family, is a serine/threonine kinase that functions as a downstream effector of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Unlike other RSK isoforms, RSK4 exhibits constitutive activity in many cell types and its role in cancer is multifaceted and context-dependent, with reports suggesting both tumor-suppressive and oncogenic functions.[1][2] Rsk4-IN-1 (tfa), also identified as compound 14f, is a potent and selective inhibitor of RSK4, demonstrating significant antitumor activity in preclinical models of esophageal squamous cell carcinoma (ESCC). This guide provides a comprehensive overview of the RSK4 signaling pathway, the mechanism of action of Rsk4-IN-1, its quantitative biochemical and cellular activities, and generalized experimental protocols for its characterization.

The RSK4 Signaling Pathway

RSK4 is a key component of the MAPK/ERK signaling cascade, which is activated by a variety of extracellular signals, including growth factors and mitogens. The activation of RSK4, however, displays unique characteristics compared to other RSK family members (RSK1-3).

1.1. Activation of RSK4:

While RSK1-3 require dual phosphorylation by ERK and PDK1 for their activation, RSK4 demonstrates a high basal level of activity, even in the absence of growth factor stimulation. This constitutive activation is attributed to the phosphorylation of several key serine residues. Although low-level basal ERK activity can contribute to approximately half of its constitutive activation, RSK4's activation appears to be independent of PDK1.

The activation process for RSK isoforms generally involves the following steps:

-

ERK Docking: Extracellular signals lead to the activation of the Ras-Raf-MEK-ERK cascade. Activated ERK docks to a specific site on the C-terminus of RSK4.

-

C-terminal Kinase Domain (CTKD) Activation: ERK phosphorylates specific residues on the CTKD of RSK4, leading to its activation.

-

N-terminal Kinase Domain (NTKD) Activation: The activated CTKD then autophosphorylates a residue on the linker region, creating a docking site for other kinases. In RSK1-3, this recruits PDK1, which then phosphorylates and activates the NTKD. In RSK4, this step is less understood but is PDK1-independent. The activated NTKD is responsible for phosphorylating downstream substrates.

1.2. Downstream Substrates and Cellular Functions:

Once activated, RSK4 phosphorylates a range of cytoplasmic and nuclear substrates, influencing various cellular processes:

-

Cell Proliferation and Growth: RSK4 can regulate cell cycle progression. Depending on the cellular context, it can either promote or inhibit proliferation.

-

Cell Survival: RSK4 is implicated in the regulation of apoptosis.

-

Gene Expression: RSK4 can phosphorylate and regulate the activity of transcription factors, thereby modulating gene expression.

-

Tumorigenesis: The dysregulation of RSK4 signaling is associated with several cancers. Its precise role as a tumor promoter or suppressor is still under investigation and appears to be cancer-type specific. In ESCC, RSK4 has been identified as a therapeutic target.

Rsk4-IN-1 (tfa): A Potent and Selective RSK4 Inhibitor

Rsk4-IN-1 is a small molecule inhibitor that has shown high potency and selectivity for RSK4. Its trifluoroacetic acid (TFA) salt is often used for research purposes.

2.1. Mechanism of Action:

Rsk4-IN-1 acts as a competitive inhibitor of RSK4, likely by binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of its downstream substrates. By inhibiting the kinase activity of RSK4, Rsk4-IN-1 effectively blocks the downstream signaling events mediated by this protein. In esophageal squamous cell carcinoma cells, treatment with Rsk4-IN-1 leads to a dose-dependent inhibition of the phosphorylation of RSK4 substrates, with minimal effect on the substrates of RSK1-3, highlighting its in-cell selectivity.[3]

Quantitative Data

The following table summarizes the key quantitative data for Rsk4-IN-1.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 (RSK4) | 9.5 nM | In vitro kinase assay | Recombinant human RSK4 | MedChemExpress, GlpBio |

| IC50 (Proliferation) | 0.57 µM | Cell-based assay | Esophageal squamous cell carcinoma (ESCC) cells | [3] |

| IC50 (Invasion) | 0.98 µM | Cell-based assay | Esophageal squamous cell carcinoma (ESCC) cells | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization of Rsk4-IN-1 are proprietary to the discovering laboratories. However, based on the published data, the following standard methodologies are likely to have been employed.

4.1. In Vitro Kinase Assay:

-

Objective: To determine the direct inhibitory effect of Rsk4-IN-1 on the enzymatic activity of recombinant RSK4.

-

Methodology:

-

Recombinant human RSK4 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable reaction buffer.

-

Rsk4-IN-1 is added at various concentrations to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the reaction.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

-

4.2. Cell Proliferation Assay:

-

Objective: To assess the effect of Rsk4-IN-1 on the growth of cancer cells.

-

Methodology:

-

Esophageal squamous cell carcinoma (ESCC) cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with increasing concentrations of Rsk4-IN-1 or a vehicle control (e.g., DMSO).

-

After a specific incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin assay.

-

The absorbance or fluorescence is proportional to the number of viable cells.

-

The IC50 value for proliferation is determined by plotting the percentage of cell growth inhibition against the inhibitor concentration.

-

4.3. Cell Invasion Assay:

-

Objective: To evaluate the impact of Rsk4-IN-1 on the invasive potential of cancer cells.

-

Methodology:

-

A Boyden chamber assay with a Matrigel-coated membrane is typically used. The Matrigel serves as an artificial basement membrane.

-

ESCC cells are seeded in the upper chamber in a serum-free medium containing various concentrations of Rsk4-IN-1.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.

-

The cells that have invaded through the Matrigel and are on the lower surface of the membrane are fixed, stained, and counted under a microscope.

-

The IC50 for invasion is calculated based on the reduction in the number of invading cells at different inhibitor concentrations.

-

4.4. Western Blotting for Downstream Substrate Phosphorylation:

-

Objective: To confirm the on-target effect of Rsk4-IN-1 in a cellular context by measuring the phosphorylation of known RSK4 substrates.

-

Methodology:

-

ESCC cells are treated with various concentrations of Rsk4-IN-1 for a specific duration.

-

The cells are then lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for the phosphorylated form of a known RSK4 substrate and the total form of the substrate.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of phosphorylated to total substrate.

-

4.5. In Vivo Xenograft Model:

-

Objective: To assess the antitumor efficacy of Rsk4-IN-1 in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with ESCC cells to establish tumors.

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives Rsk4-IN-1 (administered through a suitable route, such as oral gavage or intraperitoneal injection) at a specific dose and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

-

Toxicity can be assessed by monitoring body weight, general health of the animals, and histological analysis of major organs.[3]

-

Visualizations

RSK4 Signaling Pathway Diagram

Caption: The RSK4 signaling pathway and the inhibitory action of Rsk4-IN-1.

Experimental Workflow for Rsk4-IN-1 Characterization

Caption: A typical workflow for the preclinical evaluation of an RSK4 inhibitor.

References

Unraveling the Downstream Effects of Rsk4-IN-1 (tfa): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rsk4-IN-1, a potent and selective inhibitor of Ribosomal S6 Kinase 4 (RSK4), is emerging as a critical tool for dissecting the complex signaling networks governed by this enigmatic kinase. While research into the specific downstream targets of Rsk4-IN-1 is ongoing, current evidence points towards its significant role in modulating pathways central to cancer progression, including the GSK-3β/β-catenin signaling axis. This technical guide provides a comprehensive overview of the known and putative downstream targets of RSK4 inhibition by Rsk4-IN-1, supported by available data, experimental methodologies, and visual representations of the implicated signaling pathways.

Introduction to RSK4 and the Rationale for Inhibition

Ribosomal S6 Kinase 4 (RSK4) is a member of the 90-kDa ribosomal S6 kinase family of serine/threonine kinases that function as downstream effectors of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade. Unlike other RSK isoforms, RSK4 exhibits unique regulatory mechanisms and tissue-specific expression, suggesting distinct biological functions. Dysregulation of RSK4 has been implicated in various cancers, where it can act as either a tumor promoter or suppressor depending on the cellular context. This dual role underscores the importance of developing specific inhibitors like Rsk4-IN-1 to probe its function and therapeutic potential. Rsk4-IN-1 (tfa) is a potent RSK4 inhibitor with an IC50 value of 9.5 nM.

The GSK-3β/β-catenin Pathway: A Key Downstream Target

A primary signaling pathway influenced by RSK4 activity is the Glycogen Synthase Kinase 3β (GSK-3β)/β-catenin pathway. Emerging evidence suggests that RSK4 can phosphorylate and thereby regulate the activity of GSK-3β. This interaction has profound implications for cell fate, proliferation, and survival.

Table 1: Quantitative Data on Rsk4-IN-1 and Related Inhibitors

| Inhibitor | Target | IC50 | Cell Line/Assay | Downstream Effect | Reference |

| Rsk4-IN-1 | RSK4 | 9.5 nM | Cell-free assay | Inhibition of RSK4 kinase activity | [1] |

| BI-D1870 | RSK1/2/3/4 | 15 nM (RSK4) | Esophageal Squamous Cell Carcinoma (ESCC) cells | Increased sensitivity to radiotherapy, likely via GSK-3β/β-catenin pathway modulation | [2] |

Signaling Pathway Diagram

References

- 1. Mechanisms of radiotherapy resistance and radiosensitization strategies for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Mouse Rsk4 as an Inhibitor of Fibroblast Growth Factor-RAS-Extracellular Signal-Regulated Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Role of Ribosomal S6 Kinase 4 (RSK4) in Cancer Progression: A Technical Overview for Researchers

For Immediate Release

Cambridge, MA – October 28, 2025 – Ribosomal S6 Kinase 4 (RSK4), a member of the p90 ribosomal S6 kinase family, presents a complex and often contradictory role in the landscape of oncology. While initial research into specific inhibitors such as Rsk4-IN-1 (tfa) is still emerging, a wealth of data on RSK4 itself reveals it as a critical signaling node in cancer progression, acting as both a tumor promoter and a suppressor depending on the cellular context. This technical guide synthesizes the current understanding of RSK4's function in cancer, providing researchers, scientists, and drug development professionals with a comprehensive overview of its signaling pathways, quantitative data from key experiments, and detailed methodologies.

Core Concepts: RSK4's Dichotomous Nature

RSK4 is a serine/threonine kinase that functions downstream of the mitogen-activated protein kinase (MAPK) signaling pathway, a cascade frequently hyperactivated in malignant cells.[1][2] This position makes RSK4 a pivotal regulator of numerous cellular processes, including cell survival, growth, proliferation, and metastasis.[3] However, its specific role in cancer is enigmatic.

Evidence points to RSK4 acting as a tumor promoter in several cancers, including esophageal, lung, bladder, kidney, and brain cancers.[1][2] In these contexts, increased RSK4 expression is often correlated with poor prognosis, drug resistance, and metastasis.[1][2] For instance, in esophageal squamous cell carcinoma (ESCC), RSK4 is highly expressed in cancer stem-like cells and is associated with radioresistance and poor survival.[4]

Conversely, a significant body of research identifies RSK4 as a tumor suppressor . In malignancies such as colorectal and gastric cancers, as well as acute myeloid leukemia (AML), overexpression of RSK4 has been shown to induce cell cycle arrest, inhibit cell invasion and metastasis, and correlate with better patient survival.[1][2] Furthermore, studies in breast cancer have suggested that RSK4 may have anti-proliferative and pro-apoptotic effects.[5] One study found that RSK4 expression was lost or reduced in over 50% of human breast cancer cases compared to adjacent normal tissues.[6]

This paradoxical role may be partially explained by the expression of different RSK4 transcript isoforms, although differential expression alone does not fully account for the observed discrepancies.[1][2]

Signaling Pathways Involving RSK4

RSK4 is a key effector of the Ras/MAPK pathway. Its activation is mediated by direct phosphorylation by extracellular signal-regulated kinase 1/2 (ERK1/2) and phosphoinositide-dependent kinase 1 (PDK1).[7] Once activated, RSK4 can phosphorylate a variety of downstream targets, influencing multiple signaling cascades.

Key Downstream Pathways:

-

β-catenin Signaling: In ESCC, RSK4 has been shown to activate the β-catenin signaling pathway by directly phosphorylating and inactivating GSK-3β at the Ser9 residue.[4] This contributes to the promotion of cancer stem cell properties and radioresistance.

-

p53 Tumor Suppressor Pathway: RSK4 has been identified as a component of the p53 tumor suppressor pathway.[5] Inhibition of RSK4 can confer resistance to p53-dependent proliferation arrest, suggesting a role in mediating tumor suppression.[5]

-

PI3K/AKT Signaling Pathway: In breast cancer, overexpression of RSK4 has been found to reverse doxorubicin resistance through the PI3K/AKT signaling pathway.[8]

-

Regulation of Tumor Suppressor Genes: Transfection of RSK4 in HeLa cells led to increased expression of the tumor suppressor genes p21, LDOC1, and RbAp46, while decreasing the expression of cyclin D1.[5]

The following diagram illustrates the central role of RSK4 in these signaling networks:

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on RSK4 in cancer.

Table 1: RSK4 Expression and its Correlation with Clinicopathological Features

| Cancer Type | RSK4 Expression Status | Correlation with Prognosis/Metastasis |

| Esophageal Squamous Cell Carcinoma (ESCC) | High | Associated with radioresistance and poor survival. |

| Lung Cancer | High | Correlated with poor prognosis and drug resistance.[2] Silencing RSK4 sensitized tumor cells to chemotherapy and interfered with metastasis.[9] |

| Bladder Cancer | High | Correlated with poor prognosis and drug resistance.[1][2] Silencing RSK4 sensitized tumor cells to chemotherapy and interfered with metastasis.[9] |

| Kidney Cancer | High | Correlated with poor prognosis.[1][2] |

| Brain Cancer | High | Correlated with poor prognosis.[1][2] |

| Colorectal Cancer | Low | Identified as a tumor suppressor; overexpression inhibited cell invasion and metastasis.[1][2] RSK4 expression was markedly downregulated in CRC tissues compared with normal colorectal tissues.[7] |

| Gastric Cancer | Low | Identified as a tumor suppressor; overexpression induced cell cycle arrest and inhibited cell invasion.[1][2] |

| Acute Myeloid Leukemia (AML) | Low | Identified as a tumor suppressor; overexpression was associated with better patient survival.[1][2] |

| Breast Cancer | Contradictory | Some studies suggest a tumor suppressor role with loss of expression in >50% of cases[6], while others show high expression in certain tumor models.[5] Overexpression can reverse doxorubicin resistance.[8] |

Table 2: Effects of RSK4 Modulation on Cellular Phenotypes

| Cell Line / Model System | Experimental Intervention | Observed Effect |

| HeLa Cells | Transient transfection with pMT2-HA-RSK4 plasmid | Reduced viability, increased fraction of sub-G1 and G1 cell cycle arrest, increased expression of p21, LDOC1, and RbAp46, and decreased expression of cyclin D1.[5] |

| MDA-MB-231 Breast Cancer Cells | Stable overexpression of RSK4 | Significant reduction in anchorage-independent growth and colony formation in soft agar (P < 0.0005).[6] |

| MMTV-c-myc Transgenic Mice | Mammary tumors | Expressed 20-30 fold higher RSK4 compared to lactating or normal mammary glands.[5] |

| Esophageal Squamous Cell Carcinoma (ESCC) Cells | Pharmacologic inhibition of RSK4 | Reduced cancer stem cell properties and improved radiosensitivity in both nude mouse and patient-derived xenograft models.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the literature on RSK4.

1. Western Blot Analysis for Protein Expression

-

Objective: To determine the expression levels of RSK4 and downstream signaling proteins.

-

Methodology:

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against RSK4, phospho-GSK-3β (Ser9), total GSK-3β, β-catenin, p21, etc., overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

2. Cell Viability Assay (MTT Assay)

-

Objective: To assess the effect of RSK4 modulation on cell proliferation and viability.

-

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with the desired compounds (e.g., RSK4 inhibitors, chemotherapeutic agents) for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

3. Anchorage-Independent Growth Assay (Soft Agar Assay)

-

Objective: To evaluate the tumorigenic potential of cells by assessing their ability to grow in an anchorage-independent manner.

-

Methodology:

-

Base Agar Layer: A layer of 0.6% agar in complete medium is poured into 6-well plates and allowed to solidify.

-

Cell-Agar Layer: Cells (e.g., 8,000 cells per well) are suspended in 0.3% agar in complete medium and layered on top of the base agar.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 2-4 weeks.

-

Colony Staining and Counting: Colonies are stained with crystal violet and counted under a microscope.

-

The following workflow diagram illustrates a typical experimental approach to investigating the role of RSK4 in cancer:

Future Directions and Therapeutic Implications

The context-dependent role of RSK4 underscores the need for further research to delineate the specific mechanisms that govern its function as a tumor promoter versus a suppressor. The development of isoform-specific RSK4 inhibitors is a critical next step. While some RSK inhibitors are in clinical trials, challenges remain regarding their isoform selectivity and pharmacokinetic properties.[[“]] The discovery that floxacin antibiotics can act as potent RSK4 inhibitors offers a promising avenue for drug repurposing and development.[9]

A thorough understanding of the molecular determinants of RSK4's dual role will be essential for the successful therapeutic targeting of this enigmatic kinase in cancer. Future studies should focus on identifying the upstream signals and downstream substrates that are unique to RSK4's pro-tumorigenic and anti-tumorigenic functions in different cancer types. This will pave the way for the development of targeted therapies that can either inhibit or activate RSK4, depending on the specific cancer context, to achieve optimal therapeutic outcomes.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Differential Expression of RSK4 Transcript Isoforms in Cancer and Its Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ribosomal S6 protein kinase 4 promotes radioresistance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Anti-invasive and Antimetastatic Activities of Ribosomal Protein S6 Kinase 4 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oaepublish.com [oaepublish.com]

- 8. researchgate.net [researchgate.net]

- 9. Antibiotics double as antitumor kinase inhibitors | 2021-07-15 | BioWorld [bioworld.com]

- 10. Consensus [consensus.app]

Rsk4-IN-1 (tfa): A Potent and Selective Inhibitor of the MAPK/ERK Pathway Effector RSK4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-Raf-MEK-ERK (MAPK/ERK) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival. Dysregulation of this cascade is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. Ribosomal S6 Kinase 4 (RSK4), a terminal kinase in the MAPK/ERK pathway, has emerged as a protein of interest due to its distinct regulatory functions and its implications in oncogenesis, particularly in esophageal squamous cell carcinoma (ESCC). This technical guide provides a comprehensive overview of Rsk4-IN-1 (tfa), a novel and potent inhibitor of RSK4. We will delve into the intricacies of the MAPK/ERK pathway, the specific role of RSK4, and the mechanism of action of Rsk4-IN-1 (tfa). This document will present a compilation of its quantitative biochemical and cellular activity, alongside detailed experimental protocols for its characterization, to serve as a valuable resource for researchers in the fields of oncology and drug discovery.

The MAPK/ERK Signaling Pathway and the Role of RSK4

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors and mitogens to the nucleus, culminating in the regulation of gene expression and cellular processes.[1] The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the activation of the small GTPase Ras. Ras, in turn, activates a three-tiered kinase cascade consisting of RAF (a MAP kinase kinase kinase or MAP3K), MEK (a MAP kinase kinase or MAP2K), and ERK (a MAP kinase or MAPK).[1][2][3] Activated ERK then phosphorylates a plethora of cytoplasmic and nuclear substrates, including the p90 ribosomal S6 kinase (RSK) family.

The RSK family comprises four isoforms in humans (RSK1-4) that act as downstream effectors of the ERK1/2 signaling pathway.[4][5] These kinases possess two distinct kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD).[6] Activation of RSK is a multi-step process initiated by the phosphorylation of the CTKD by ERK. This event leads to the autophosphorylation of a linker region, creating a docking site for PDK1, which then phosphorylates and activates the NTKD. The activated NTKD is responsible for phosphorylating downstream substrates.

While RSK1, RSK2, and RSK3 have well-established roles in promoting cell growth and proliferation, RSK4 has been shown to have some divergent functions.[5] Some studies suggest that RSK4 can act as an inhibitor of RTK signaling and ERK activation, indicating a more complex regulatory role within the pathway.[7] However, in the context of esophageal squamous cell carcinoma (ESCC), RSK4 has been identified as a promising therapeutic target.[7]

Rsk4-IN-1 (tfa): A Potent and Selective RSK4 Inhibitor

Rsk4-IN-1 (tfa), also referred to as compound 14f in its primary publication, is a novel, potent, and selective inhibitor of RSK4.[7] It belongs to a series of 1,4-dihydro-2H-pyrimido[4,5-d][7][8]oxazin-2-ones derivatives designed for high-affinity binding to the ATP-binding pocket of RSK4.

Quantitative Data

The inhibitory activity of Rsk4-IN-1 (tfa) has been characterized through in vitro biochemical assays and cell-based proliferation assays. The key quantitative metrics are summarized in the tables below.

Table 1: In Vitro Biochemical and Cellular Activity of Rsk4-IN-1 (tfa)

| Parameter | Value | Cell Line | Assay Type | Reference |

|---|---|---|---|---|

| RSK4 IC50 | 9.5 nM | - | In Vitro Kinase Assay | [7] |

| KYSE-150 Proliferation IC50 | 0.57 µM | KYSE-150 (ESCC) | Cell Proliferation Assay | [7] |

| KYSE-510 Proliferation IC50 | 0.98 µM | KYSE-510 (ESCC) | Cell Proliferation Assay |[7] |

Table 2: In Vivo Efficacy of Rsk4-IN-1 (tfa) in a KYSE-150 Xenograft Model

| Dosage | Tumor Growth Inhibition | Animal Model | Reference |

|---|

| 50 mg/kg (i.p., daily) | 68.2% | Nude Mice |[7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of Rsk4-IN-1 (tfa).

In Vitro RSK4 Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against RSK4. The assay measures the phosphorylation of a substrate peptide by the kinase.

References

- 1. Ribosomal S6 protein kinase 4 promotes radioresistance in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RSK inhibitors as potential anticancer agents: Discovery, optimization, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TIFA promotes colorectal cancer cell proliferation in an RSK‐ and PRAS40‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RSK4 promotes the macrophage recruitment and M2 polarization in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, Optimization, and Structure-Activity Relationship Study of Novel and Potent RSK4 Inhibitors as Promising Agents for the Treatment of Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ribosomal S6 protein kinase 4 promotes radioresistance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Rsk4-IN-1 (TFA): A Technical Guide to a Potent and Selective RSK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal S6 Kinase 4 (RSK4), a member of the p90 ribosomal S6 kinase family, has emerged as a compelling therapeutic target in oncology.[1][2] Dysregulation of RSK4 has been implicated in various cancers, including esophageal squamous cell carcinoma (ESCC), where it is considered a promising target for therapeutic intervention.[1] Unlike other RSK isoforms, RSK4 exhibits distinct biological functions, suggesting the need for selective inhibitors to dissect its specific roles and to develop targeted therapies.[3] Rsk4-IN-1, also referred to as compound 14f , has been identified as a novel, potent, and selective inhibitor of RSK4.[1] This technical guide provides an in-depth overview of Rsk4-IN-1, including its biochemical activity, selectivity, proposed mechanism of action, and detailed experimental protocols for its evaluation.

Core Compound Data: Rsk4-IN-1

| Property | Value | Reference |

| Compound Name | Rsk4-IN-1 (also known as compound 14f) | [1] |

| TFA Salt | Rsk4-IN-1 (tfa) | |

| IC50 for RSK4 | 9.5 nM | [4][5] |

| Molecular Formula | C19H20F2N4O3 | [4] |

| Molecular Weight | 390.38 g/mol | [4] |

| Chemical Structure (SMILES) | CC(C)(C1=CN=C(N=C1N2C3CCCC3)NC4=CC(F)=C(C(F)=C4)O)OC2=O | [4] |

Selectivity Profile

A critical aspect of a chemical probe is its selectivity against other kinases. The following table summarizes the inhibitory activity of Rsk4-IN-1 and other common RSK inhibitors against the four human RSK isoforms.

| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Reference |

| Rsk4-IN-1 (14f) | - | - | - | 9.5 | [4][5] |

| BI-D1870 | 31 | 24 | 18 | 15 | [5] |

| Pluripotin | 500 | 2500 | 3300 | 10000 | [5] |

| RSK-IN-2 | 30.78 | 37.89 | 20.51 | 91.28 | [5] |

Note: Specific IC50 values for Rsk4-IN-1 against RSK1, RSK2, and RSK3 are not yet publicly available in the searched literature. The primary publication suggests it exerts little effect on the substrates of RSK1-3 in ESCC cells, indicating selectivity.[1]

RSK4 Signaling Pathway

RSK4 is a downstream effector of the Ras-MAPK signaling pathway.[6] Its activation is initiated by upstream kinases, leading to the phosphorylation and regulation of various downstream substrates involved in cell proliferation, survival, and differentiation.

Experimental Protocols

In Vitro RSK4 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and the primary literature describing the evaluation of RSK4 inhibitors.[1][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Rsk4-IN-1 against purified human RSK4 enzyme.

Materials:

-

Recombinant human RSK4 enzyme (full-length)

-

RSK Substrate peptide (e.g., KRRRLSSLRA)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Rsk4-IN-1 (and other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar radiometric assay ([γ-33P]-ATP)

-

96-well white opaque plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Rsk4-IN-1 in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 96-well plate, add 5 µL of the diluted Rsk4-IN-1 or DMSO vehicle control.

-

Add 20 µL of a master mix containing the RSK4 enzyme and substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 25 µL of ATP solution. The final ATP concentration should be at or near the Km for RSK4 if known.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each Rsk4-IN-1 concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay

This protocol is based on the methods described for evaluating the anti-proliferative effects of RSK4 inhibition in cancer cell lines.[1]

Objective: To assess the effect of Rsk4-IN-1 on the proliferation of cancer cells (e.g., ESCC cell lines).

Materials:

-

Human cancer cell line (e.g., KYSE-150, KYSE-450 for ESCC)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Rsk4-IN-1 dissolved in DMSO

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent (e.g., MTT, resazurin)

-

Plate reader capable of luminescence or absorbance detection

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Rsk4-IN-1 in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with medium containing the various concentrations of Rsk4-IN-1 or a DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent directly to the wells, incubating for a short period to stabilize the luminescent signal, and then measuring luminescence.

-

Calculate the percent viability for each treatment relative to the DMSO control and plot the data to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of RSK4 Substrate Phosphorylation

Objective: To confirm the on-target activity of Rsk4-IN-1 in a cellular context by measuring the phosphorylation of a known downstream substrate of RSK4.

Materials:

-

Human cancer cell line expressing RSK4

-

Complete cell culture medium

-

Rsk4-IN-1 dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-RSK-substrate, anti-total-RSK4, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Rsk4-IN-1 or DMSO vehicle for a specified time (e.g., 2-24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total RSK4 and a loading control to ensure equal protein loading.

Conclusion

Rsk4-IN-1 is a valuable research tool for investigating the specific biological roles of RSK4. Its high potency and selectivity, as suggested by initial studies, make it a superior probe compared to broader-spectrum RSK inhibitors for elucidating the distinct functions of this kinase isoform. The experimental protocols provided in this guide offer a framework for researchers to further characterize the activity of Rsk4-IN-1 and explore its therapeutic potential in RSK4-dependent diseases. Further studies, including comprehensive kinome scanning and detailed in vivo efficacy and toxicity assessments, will be crucial in advancing Rsk4-IN-1 towards clinical applications.

References

- 1. Discovery, Optimization, and Structure-Activity Relationship Study of Novel and Potent RSK4 Inhibitors as Promising Agents for the Treatment of Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prominent roles of ribosomal S6 kinase 4 (RSK4) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. convergencesciencecentre.ac.uk [convergencesciencecentre.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. RSK inhibitors as potential anticancer agents: Discovery, optimization, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RSK4 Kinase Enzyme System [promega.com]

- 8. reactionbiology.com [reactionbiology.com]

Rsk4-IN-1 (tfa): A Technical Guide to its Antitumor Activity

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the antitumor activities of Rsk4-IN-1 (tfa), a potent and selective inhibitor of Ribosomal S6 protein kinase 4 (RSK4). This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the compound's mechanism of action, experimental validation, and relevant protocols.

Rsk4-IN-1 (tfa), also identified as compound 14f in key literature, has emerged as a promising agent for the treatment of esophageal squamous cell carcinoma (ESCC).[1] RSK4, a member of the 90-kDa ribosomal S6 kinase family, is implicated in various cellular processes, and its inhibition presents a targeted therapeutic strategy.

Quantitative Data Summary

The antitumor efficacy of Rsk4-IN-1 (tfa) has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.

| Parameter | Value | Cell Line/Model | Reference |

| RSK4 Inhibition (IC50) | 9.5 nM | Biochemical Assay | [2][3][4][5] |

| ESCC Cell Proliferation (IC50) | 0.57 µM | KYSE-150 Cells | [1] |

| ESCC Cell Invasion (IC50) | 0.98 µM | KYSE-150 Cells | [1] |

| Animal Model | Treatment Dose | Tumor Growth Inhibition | Observed Toxicity | Reference |

| ESCC Xenograft Mouse Model | Not explicitly stated | Markedly suppressed tumor growth | No observed toxicity to main organs | [1] |

Mechanism of Action: Signaling Pathway

Rsk4-IN-1 (tfa) exerts its antitumor effects by inhibiting the kinase activity of RSK4, which is a downstream effector in the Ras/Raf/MEK/ERK signaling pathway.[6] This inhibition leads to a dose-dependent reduction in the phosphorylation of downstream substrates of RSK4, thereby impeding cancer cell proliferation and invasion.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature.

In Vitro Cell Proliferation Assay (MTS Assay)

-

Cell Seeding: Plate esophageal squamous cell carcinoma (ESCC) cells (e.g., KYSE-150) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of Rsk4-IN-1 (tfa) for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Cell Invasion Assay (Transwell Assay)

-

Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

-

Cell Seeding: Seed ESCC cells in the upper chamber in a serum-free medium.

-

Compound and Chemoattractant Addition: Add different concentrations of Rsk4-IN-1 (tfa) to the upper chamber and a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for 48 hours to allow for cell invasion.

-

Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.

-

Data Analysis: Quantify the extent of invasion and determine the IC50 value.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject ESCC cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Compound Administration: Administer Rsk4-IN-1 (tfa) or a vehicle control to the mice (e.g., via intraperitoneal injection) at a specified dosage and schedule.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze major organs for any signs of toxicity.

-

Data Analysis: Calculate the percentage of tumor growth inhibition for the treated group compared to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antitumor activity of Rsk4-IN-1 (tfa).

References

- 1. Discovery, Optimization, and Structure-Activity Relationship Study of Novel and Potent RSK4 Inhibitors as Promising Agents for the Treatment of Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Functional characterization of human RSK4, a new 90-kDa ribosomal S6 kinase, reveals constitutive activation in most cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

Rsk4-IN-1 (tfa): A Core Technical Guide on its Function in Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal S6 Kinase 4 (RSK4), a member of the 90-kDa ribosomal S6 kinase family, is a serine/threonine kinase that functions as a downstream effector of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Its role in cellular processes is complex and, at times, contradictory, with evidence suggesting it can act as both a tumor promoter and a suppressor depending on the cancer type.[3][4] Dysregulation of RSK4 has been implicated in various cancers, including lung, bladder, breast, and colorectal cancers.[1][3] This technical guide focuses on the function of Rsk4-IN-1 (tfa), a potent and specific inhibitor of RSK4, in the context of cell proliferation and its potential as a therapeutic agent. Rsk4-IN-1 (tfa) has an IC50 value of 9.5 nM for RSK4 and has demonstrated antitumor activity.[5][6] Due to the limited publicly available data specifically on Rsk4-IN-1 (tfa), this guide incorporates data from studies on trovafloxacin, an antibiotic identified as a potent allosteric inhibitor of RSK4, to provide a more comprehensive understanding of the effects of RSK4 inhibition.

Quantitative Data on the Effects of RSK4 Inhibition on Cell Proliferation

The following table summarizes the quantitative data on the effects of RSK4 inhibition on cancer cell lines. It is important to note that specific data for Rsk4-IN-1 (tfa) is limited, and data for trovafloxacin is included as a relevant proxy for a potent RSK4 inhibitor.

| Inhibitor | Cell Line | Assay Type | Endpoint | Value | Citation |

| Rsk4-IN-1 (tfa) | - | Biochemical Assay | IC50 | 9.5 nM | [5][6] |

| Trovafloxacin | HepG2 (Liver Carcinoma) | Cytotoxicity Assay | EC50 (in the presence of TNF-α) | Concentration-dependent sensitization to TNF-α | [7] |

| Trovafloxacin | Murine Leukemia | In vivo | Metastasis Prevention | Effective | [8] |

| Trovafloxacin | Murine Leukemia | In vivo | Survival Prolongation | Effective | [8] |

Signaling Pathways

RSK4 is a key component of the Ras/MAPK signaling cascade.[9] Its inhibition by agents like Rsk4-IN-1 (tfa) can impact downstream signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the key pathways modulated by RSK4 is the NF-κB signaling pathway. RSK family members have been shown to influence NF-κB activity through the phosphorylation of IκBα and the p65 subunit.[1][5] Inhibition of RSK4 is believed to suppress the pro-survival signals mediated by NF-κB, leading to decreased expression of anti-apoptotic proteins such as Bcl-2 and cIAP1/2.[10]

Caption: RSK4 signaling pathway in cancer cell proliferation.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the function of RSK4 inhibitors in cell proliferation. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Objective: To determine the effect of Rsk4-IN-1 (tfa) on the metabolic activity of cancer cells, as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., A549 lung carcinoma, T24 bladder carcinoma)

-

Complete cell culture medium

-

Rsk4-IN-1 (tfa) or Trovafloxacin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Rsk4-IN-1 (tfa) or trovafloxacin in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is based on standard methods for cell cycle analysis by flow cytometry.[11][12]

Objective: To determine the effect of Rsk4-IN-1 (tfa) on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Rsk4-IN-1 (tfa) or Trovafloxacin

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of Rsk4-IN-1 (tfa) or trovafloxacin for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is a standard procedure for detecting apoptosis by flow cytometry.[2]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Rsk4-IN-1 (tfa).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Rsk4-IN-1 (tfa) or Trovafloxacin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed and treat cells with the inhibitor as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This is a general protocol for analyzing protein expression levels in the RSK4 signaling pathway.[3][13]

Objective: To determine the effect of Rsk4-IN-1 (tfa) on the expression and phosphorylation status of proteins in the RSK4 signaling cascade.

Materials:

-

Treated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RSK4, anti-phospho-p65, anti-Bcl-2, anti-cIAP1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Caption: General experimental workflow for studying RSK4 inhibitors.

Conclusion

Rsk4-IN-1 (tfa) represents a promising pharmacological tool for investigating the role of RSK4 in cell proliferation and cancer biology. The available evidence, largely supported by studies on the RSK4 inhibitor trovafloxacin, suggests that inhibition of RSK4 can suppress cancer cell proliferation, induce apoptosis, and modulate key signaling pathways such as the NF-κB pathway. The provided data, signaling pathway diagrams, and experimental protocols offer a foundational resource for researchers and drug development professionals interested in targeting RSK4. Further research is warranted to fully elucidate the therapeutic potential of Rsk4-IN-1 (tfa) and to develop more specific and potent inhibitors for clinical applications.

References

- 1. The Regulation of NF-κB Subunits by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Hepatocellular Apoptosis Induced by Trovafloxacin-Tumor Necrosis Factor-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Phosphorylation of the Regulators, a Complex Facet of NF-κB Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antitumor activity of trovafloxacin in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad.com [bio-rad.com]

- 11. Ser276 Phosphorylation of NF-kB p65 by MSK1 Controls SCF Expression in Inflammation | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. origene.com [origene.com]

The Dual Role of RSK4 in Oncology: A Technical Guide to its Tumor Suppressor Function and Pharmacological Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal S6 Kinase 4 (RSK4), a member of the p90 ribosomal S6 kinase family, presents a complex and often contradictory role in cancer biology. While its function as a tumor promoter has been suggested in some contexts, a growing body of evidence highlights its critical tumor suppressor functions in several malignancies. This technical guide provides an in-depth exploration of the tumor suppressor activities of RSK4, supported by quantitative data from key cellular and in vivo studies. Furthermore, we delve into the pharmacological modulation of RSK4, with a focus on the inhibitor Rsk4-IN-1 (tfa) and other relevant small molecules. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and a clear visualization of the associated signaling pathways to facilitate further research and drug development efforts targeting this enigmatic kinase.

Introduction: The Enigma of RSK4 in Cancer

The p90 ribosomal S6 kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is frequently hyperactivated in cancer, contributing to cell survival, proliferation, and metastasis.[1] The RSK family consists of four isoforms (RSK1-4) in humans. While RSK1 and RSK2 are generally considered tumor promoters, the role of RSK4 is more ambiguous, with reports suggesting both oncogenic and tumor-suppressive functions depending on the cancer type and cellular context.[3][4] This duality makes RSK4 a fascinating and challenging target for cancer therapy. This guide will focus on the evidence supporting RSK4's role as a tumor suppressor and the tools available to study its function.

Pharmacological Inhibition of RSK4

While information on the specific inhibitor Rsk4-IN-1 (tfa) is not widely available in the public domain, its vendor, MedChemExpress, reports a potent inhibitory activity.[5] To provide a practical framework for researchers, we present data on other well-characterized RSK inhibitors that are frequently used to probe RSK4 function.

Inhibitor Activity Profile

The following table summarizes the in vitro inhibitory activity of several small molecules against RSK4 and other RSK isoforms. This data is crucial for selecting appropriate tools for cellular and in vivo studies and for interpreting experimental outcomes.

| Inhibitor | RSK1 IC₅₀ (nM) | RSK2 IC₅₀ (nM) | RSK3 IC₅₀ (nM) | RSK4 IC₅₀ (nM) | Reference(s) |

| Rsk4-IN-1 (tfa) | - | - | - | 9.5 | [5] |

| BI-D1870 | 31 | 24 | 18 | 15 | [2][3][6][7] |

| SL0101 | - | - | - | - | [1][8] |

| Pluripotin | 500 | 2500 | 3300 | 10000 | [7] |

Note: IC₅₀ values can vary depending on the assay conditions, such as ATP concentration.[2]

RSK4 as a Tumor Suppressor: Quantitative Evidence

Multiple studies have demonstrated the tumor-suppressive role of RSK4 in various cancers, including colorectal, breast, and gastric cancer. The following sections present quantitative data from these studies, highlighting the impact of RSK4 expression on key cancer cell behaviors.

Inhibition of Cell Proliferation and Cell Cycle Progression

Overexpression of RSK4 has been shown to significantly inhibit the proliferation of cancer cells by inducing cell cycle arrest.

Table 3.1.1: Effect of RSK4 Overexpression on Colorectal Cancer Cell Proliferation (MTT Assay)

| Cell Line | Condition | Relative Cell Viability (%) | Fold Change (vs. Control) | P-value | Reference |

| SW480 | Control | 100 | - | - | [1][2] |

| SW480 | RSK4 Overexpression | ~60 | ~0.6 | <0.05 | [1][2] |

| HCT116 | Control | 100 | - | - | [1][2] |

| HCT116 | RSK4 Overexpression | ~55 | ~0.55 | <0.05 | [1][2] |

Table 3.1.2: Effect of RSK4 Overexpression on Colorectal Cancer Cell Cycle Distribution

| Cell Line | Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | P-value (S Phase) | Reference | |---|---|---|---|---|---| | SW480 | Control | ~50 | ~50 | ~0 | - |[1][2] | | SW480 | RSK4 Overexpression | Increased | ~40 | - | <0.05 |[1][2] | | HCT116 | Control | ~55 | ~45 | ~0 | - |[1][2] | | HCT116 | RSK4 Overexpression | Increased | Decreased | - | <0.05 |[1][2] |

Suppression of Cell Migration and Invasion

A key aspect of RSK4's tumor suppressor function is its ability to inhibit the migratory and invasive properties of cancer cells.

Table 3.2.1: Effect of RSK4 Overexpression on Colorectal Cancer Cell Invasion (Transwell Assay)

| Cell Line | Condition | Number of Invading Cells (per field) | Fold Change (vs. Control) | P-value | Reference |

| SW480 | Control | ~120 | - | - | [1][2] |

| SW480 | RSK4 Overexpression | ~40 | ~0.33 | <0.05 | [1][2] |

| HCT116 | Control | ~150 | - | - | [1][2] |

| HCT116 | RSK4 Overexpression | ~50 | ~0.33 | <0.05 | [1][2] |

Regulation of Epithelial-Mesenchymal Transition (EMT)

RSK4 has been shown to suppress EMT, a key process in cancer metastasis, by upregulating epithelial markers and downregulating mesenchymal markers.

Table 3.3.1: Effect of RSK4 Overexpression on EMT Marker Expression in Colorectal Cancer Cells (Qualitative)

| Cell Line | Condition | E-cadherin Expression | Snail Expression | Reference | |---|---|---|---| | SW480 & HCT116 | RSK4 Overexpression | Increased | Decreased |[1][2] |

Signaling Pathways and Experimental Workflows

RSK4 Signaling Pathway

RSK4 is a downstream effector of the Ras-Raf-MEK-ERK (MAPK) signaling pathway. Its activation is initiated by ERK1/2. However, unlike other RSK isoforms, RSK4 can be constitutively active in some cell types.[9] RSK4, in its tumor suppressor role, can negatively regulate this pathway.

Caption: Simplified RSK4 signaling pathway.

Experimental Workflow for Studying RSK4 Tumor Suppressor Function

The following diagram illustrates a typical workflow for investigating the tumor suppressor function of RSK4 using genetic manipulation techniques.

Caption: Workflow for RSK4 functional analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of RSK4 research. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.

In Vitro Kinase Assay

This protocol is for determining the direct inhibitory effect of a compound on RSK4 activity.

Materials:

-

Recombinant active RSK4 protein

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate peptide (e.g., KRRRLSSLRA)

-

[γ-³²P]ATP or ATP (for non-radioactive assays)

-

Test compound (e.g., Rsk4-IN-1 (tfa), BI-D1870)

-

Phosphoric acid (for stopping reaction)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the substrate peptide, and the test compound at various concentrations.

-

Initiate the reaction by adding recombinant active RSK4 protein.

-

Add [γ-³²P]ATP to the reaction mixture and incubate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.

-

Wash the P81 paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Lentiviral shRNA Knockdown and Cell Proliferation (MTT) Assay

This protocol describes the stable knockdown of RSK4 expression and subsequent analysis of cell proliferation.

Materials:

-

Cancer cell line of interest

-

Lentiviral particles containing shRNA targeting RSK4 and a non-targeting control

-

Polybrene

-

Puromycin (for selection)

-

Complete growth medium

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Lentiviral Transduction:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

On the following day, replace the medium with fresh medium containing polybrene.

-

Add the lentiviral particles (shRSK4 or control) to the cells and incubate for 24-48 hours.

-

Replace the medium with fresh complete medium and select for transduced cells using puromycin.

-

-

Western Blot Validation:

-

Lyse the selected cells and perform western blotting to confirm the knockdown of RSK4 protein expression.

-

-

MTT Assay:

-

Seed the stable shRSK4 and control cell lines in 96-well plates at a low density.

-

At various time points (e.g., 24, 48, 72 hours), add MTT reagent to the wells and incubate for 2-4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Plot the absorbance values over time to generate a cell growth curve.

-

Western Blot Analysis of RSK4 Signaling and EMT Markers

This protocol details the analysis of protein expression levels in the RSK4 signaling pathway and markers of EMT.

Materials:

-

Cell lysates

-

Protein assay reagent (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-RSK4, anti-phospho-ERK, anti-ERK, anti-E-cadherin, anti-Snail, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Conclusion

The role of RSK4 in cancer is multifaceted and context-dependent. The evidence presented in this guide strongly supports its function as a tumor suppressor in several cancer types, primarily through the inhibition of cell proliferation, migration, and invasion, and the suppression of EMT. While the specific inhibitor Rsk4-IN-1 (tfa) requires further public characterization, other available small molecules provide valuable tools for dissecting the biological functions of RSK4. The detailed protocols and pathway diagrams provided herein are intended to empower researchers to further investigate the therapeutic potential of targeting RSK4, with the ultimate goal of developing novel and effective cancer treatments. The continued exploration of RSK4's complex biology is essential for unlocking its full potential as a prognostic marker and a therapeutic target in oncology.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeting RSK: an overview of small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Rsk4-IN-1 (tfa): A Technical Guide to a Novel Probe for Elucidating RSK4-Mediated Gene Expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that play a pivotal role in signal transduction downstream of the MAPK/ERK pathway. This family comprises four isoforms in humans: RSK1, RSK2, RSK3, and RSK4. While RSK1-3 are well-characterized mediators of cellular proliferation, survival, and differentiation, RSK4 stands apart. It exhibits unique regulatory mechanisms and possesses a controversial and context-dependent role in cancer, acting as either a tumor promoter or suppressor.[1][2][3] The development of potent and selective inhibitors is crucial for dissecting the specific functions of kinase isoforms. This guide focuses on Rsk4-IN-1 (tfa), a novel and potent inhibitor of RSK4, and its potential as a chemical tool to investigate the impact of RSK4 on gene expression. While direct studies on the gene expression effects of Rsk4-IN-1 (tfa) are not yet publicly available, this document will synthesize the current understanding of RSK4 signaling and its known effects on gene expression, and propose methodologies for utilizing this inhibitor to further elucidate its function.

RSK4 Signaling and its Unique Regulatory Landscape

The canonical activation pathway for RSK1-3 involves the extracellular signal-regulated kinase (ERK), which phosphorylates and activates the C-terminal kinase domain of RSK. This event, in turn, leads to the autophosphorylation of a separate site, creating a docking site for PDK1, which then phosphorylates and activates the N-terminal kinase domain. This N-terminal domain is responsible for phosphorylating the majority of RSK substrates.

RSK4, however, deviates from this classical activation model. In many cell types, RSK4 is constitutively active, even in the absence of growth factor stimulation.[4] This constitutive activity appears to be maintained by a low basal level of ERK activity.[4] This unique characteristic suggests that RSK4 may have functions that are independent of the typical growth factor-driven signaling that activates other RSK isoforms.

The signaling pathway downstream of RSK4 is not fully elucidated, but it is known to influence the p53 tumor suppressor pathway.[5] Inhibition of RSK4 has been shown to confer resistance to p53-dependent proliferation arrest, suggesting a role for RSK4 in mediating the anti-proliferative effects of p53.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional characterization of human RSK4, a new 90-kDa ribosomal S6 kinase, reveals constitutive activation in most cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

The Enigmatic Kinase: A Technical Guide to RSK4's Role in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal S6 Kinase 4 (RSK4), a member of the p90 ribosomal S6 kinase family of serine/threonine kinases, plays a complex and often contradictory role in cellular regulation.[1][2] As a downstream effector of the Ras/ERK signaling pathway, RSK4 is implicated in a multitude of cellular processes, including cell growth, proliferation, survival, and senescence.[3] However, its specific function appears to be highly context-dependent, with reports classifying it as both a tumor promoter and a suppressor in different cancer types.[2][4][5] This guide provides an in-depth technical overview of the current understanding of RSK4, focusing on its signaling pathways, quantitative effects on cellular functions, and the experimental methodologies used to elucidate its role.

Core Functions and Dichotomous Role in Cancer

RSK4 is activated through a coordinated phosphorylation cascade initiated by the Ras/mitogen-activated protein kinase (MAPK) pathway.[1][2] Extracellular signals trigger the activation of ERK, which in turn phosphorylates and activates RSK4.[3] Once active, RSK4 modulates the function of numerous downstream substrates, thereby influencing a wide array of cellular activities.[1][2]

The role of RSK4 in cancer is particularly enigmatic. In some malignancies, such as esophageal squamous cell carcinoma, lung cancer, and clear cell renal cell carcinoma, elevated RSK4 expression is associated with poor prognosis and tumor progression.[2] Conversely, in colorectal and gastric cancers, RSK4 has been proposed to act as a tumor suppressor.[2][4] This discrepancy may be attributable to the expression of different RSK4 isoforms or the influence of the specific cellular context.[4]

RSK4 Signaling Pathways

RSK4 is a critical node in the Ras/ERK signaling cascade. Its activation is dependent on this pathway, and it acts to relay and amplify signals to downstream effectors.

Upstream Activation of RSK4

The activation of RSK4 is a multi-step process initiated by growth factors or mitogens binding to receptor tyrosine kinases. This triggers the Ras-Raf-MEK-ERK cascade, culminating in the activation of ERK1/2. Activated ERK1/2 then phosphorylates RSK4, leading to its activation.

References

- 1. Prominent roles of ribosomal S6 kinase 4 (RSK4) in cancer [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation and function of the RSK family of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Expression of RSK4 Transcript Isoforms in Cancer and Its Clinical Relevance [ouci.dntb.gov.ua]

- 5. biorxiv.org [biorxiv.org]

In-Depth Technical Guide to the Biological Activity of Rsk4-IN-1 (tfa)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rsk4-IN-1 (tfa), a potent and selective inhibitor of Ribosomal S6 Kinase 4 (RSK4), serves as a critical tool for elucidating the complex and often contradictory roles of RSK4 in cellular signaling and disease. With a reported IC50 of 9.5 nM, this compound provides a means to dissect the downstream effects of RSK4 inhibition with high precision. This technical guide provides a comprehensive overview of the biological activity of Rsk4-IN-1 (tfa), including its mechanism of action, its effects on cellular pathways, and detailed protocols for its characterization. The information presented herein is intended to support researchers in oncology, developmental biology, and signal transduction in their exploration of RSK4 as a therapeutic target.

Introduction to RSK4

Ribosomal S6 Kinase 4 (RSK4), encoded by the RPS6KA6 gene, is a member of the p90 ribosomal S6 kinase family of serine/threonine kinases. These kinases are key downstream effectors of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3][4] Unlike other RSK isoforms (RSK1-3), RSK4 exhibits some unique characteristics. It is reported to be constitutively active in the cytoplasm of most cell types and its expression is particularly high during embryonic development.[2]

The role of RSK4 in cancer is a subject of ongoing debate, with studies suggesting it can act as both a tumor promoter and a tumor suppressor depending on the cellular context.[1][2] For instance, overexpression of RSK4 has been linked to poor prognosis in some cancers, while in others it has been shown to induce cell cycle arrest and inhibit metastasis.[5] This dual functionality underscores the need for selective inhibitors like Rsk4-IN-1 (tfa) to probe its specific contributions to cellular pathophysiology.

Quantitative Biological Activity of Rsk4-IN-1 (tfa) and Other RSK Inhibitors

Rsk4-IN-1 (tfa) is a highly potent inhibitor of RSK4. The following table summarizes its in vitro potency and provides a comparison with other known RSK inhibitors.

| Inhibitor | Target(s) | IC50 (nM) |

| Rsk4-IN-1 (tfa) | RSK4 | 9.5 |

| BI-D1870 | RSK1, RSK2, RSK3, RSK4 | 31, 24, 18, 15 |

| Pluripotin | RSK1, RSK2, RSK3, RSK4, ERK1, RasGAP | 500, 2500, 3300, 10000 (RSK) |

| RSK-IN-2 | RSK1, RSK2, RSK3, RSK4 | 30.78, 37.89, 20.51, 91.28 |

RSK4 Signaling Pathway

RSK4 is a critical node in the MAPK/ERK signaling pathway. Its activation is initiated by upstream signals that converge on the Ras-Raf-MEK-ERK cascade. Once activated, ERK1/2 phosphorylates and activates RSK4, which in turn phosphorylates a variety of downstream substrates involved in the regulation of cell growth, proliferation, survival, and motility.[1][3][4]